

Overcoming poor SMER18 efficacy in specific

experimental models

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Compound of Interest		
Compound Name:	SMER18	
Cat. No.:	B1682089	Get Quote

Technical Support Center: SMER18 Efficacy

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers overcome challenges related to the efficacy of **SMER18** in various experimental models.

Frequently Asked Questions (FAQs)

Q1: What is **SMER18** and what is its primary mechanism of action?

A1: **SMER18** (Small Molecule Enhancer of Rapamycin 18) is a compound identified for its ability to induce autophagy, the cellular process for degrading and recycling damaged organelles and protein aggregates.[1] Its primary mechanism involves enhancing the formation of autophagosomes, the key vesicles in the autophagy pathway.[1] **SMER18** has been shown to promote the clearance of mutant, aggregate-prone proteins associated with neurodegenerative diseases like Huntington's and Parkinson's disease.[1][2]

Q2: How does the mechanism of **SMER18** differ from that of rapamycin?

A2: **SMER18** and rapamycin both induce autophagy but through different signaling pathways. Rapamycin functions by inhibiting the mTOR (mammalian Target of Rapamycin) kinase, a central negative regulator of autophagy.[1] In contrast, **SMER18** induces autophagy in an mTOR-independent fashion. Studies have shown that **SMER18** does not inhibit the phosphorylation of mTOR substrates such as S6K1 and 4E-BP1. Because they act through

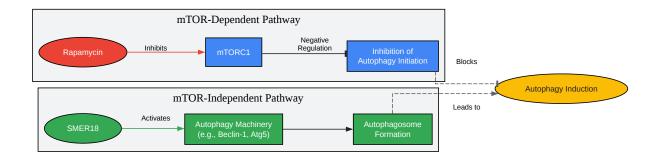


Troubleshooting & Optimization

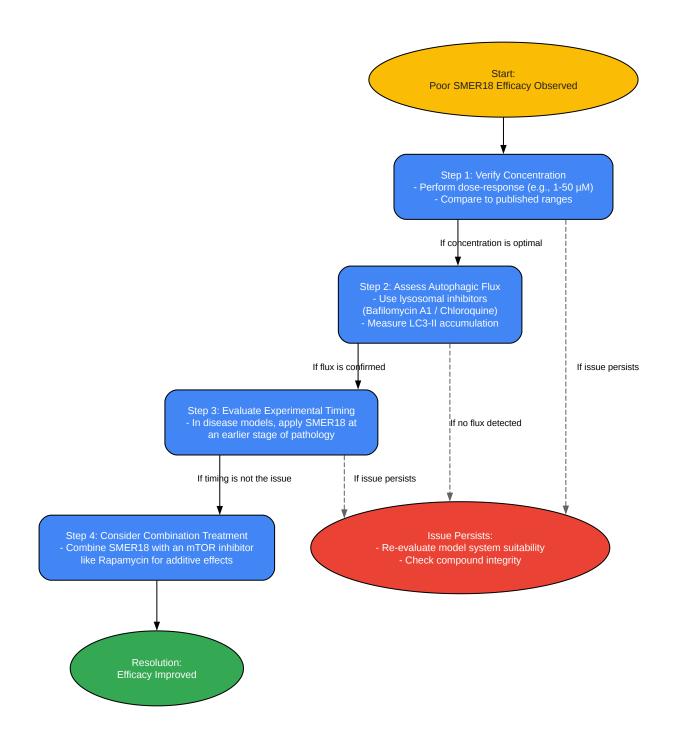
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distinct mechanisms, their effects on autophagy induction can be additive when used in combination.









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References

- 1. Small molecules enhance autophagy and reduce toxicity in Huntington's disease models -PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
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